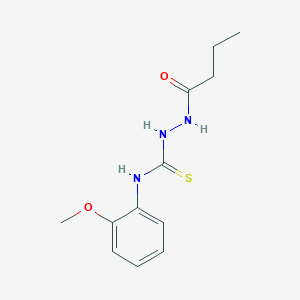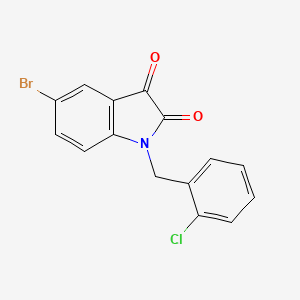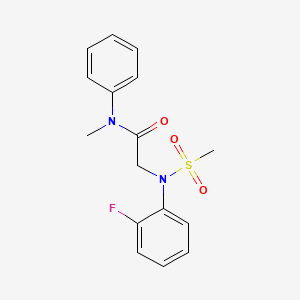
N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
Overview
Description
N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as FMME, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain and have been implicated in the treatment of various neurological disorders.
Mechanism of Action
N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide increases the levels of glycine in the synaptic cleft, which enhances the NMDA receptor function. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have a significant impact on the levels of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of mood, cognition, and behavior. N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to increase the levels of glutamate and GABA in the brain, which has been implicated in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages as a research tool, such as its high selectivity for GlyT1 and its ability to cross the blood-brain barrier. However, N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown great promise in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies should focus on optimizing the synthesis and purification process of N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, as well as investigating its safety and efficacy in clinical trials. Additionally, N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide could be used as a tool to investigate the role of glycine in various neurological disorders and to identify new targets for drug development.
Scientific Research Applications
N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and depression. GlyT1 inhibitors have been shown to enhance the N-methyl-D-aspartate (NMDA) receptor function, which is essential for learning and memory processes. N~2~-(2-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(13-8-4-3-5-9-13)16(20)12-19(23(2,21)22)15-11-7-6-10-14(15)17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMLPFBUCMJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-ethyl-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4643713.png)
![6-bromo-3-[2-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4643719.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4643726.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4643733.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4643740.png)
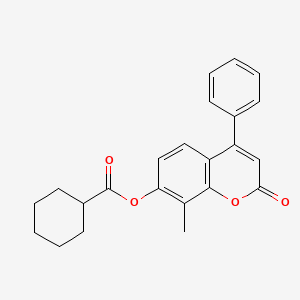


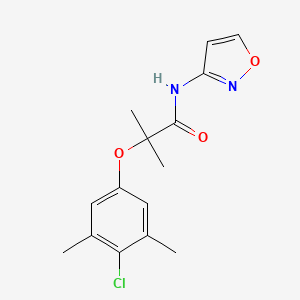
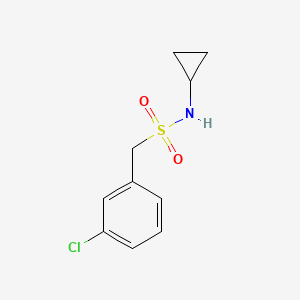
![2-[(4-bromobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4643804.png)
